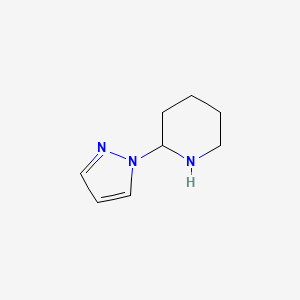![molecular formula C9H19NO B13222021 4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)
4-[(1-Cyclopropylethyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Cyclopropylethyl)amino]butan-2-ol is an organic compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a butanol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyclopropylethyl)amino]butan-2-ol typically involves the reaction of cyclopropyl ethylamine with a butanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining purity and yield, are applicable.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyclopropylethyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines and alcohol derivatives.
Scientific Research Applications
4-[(1-Cyclopropylethyl)amino]butan-2-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In studies related to enzyme interactions and metabolic pathways.
Industry: Limited use in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Cyclopropylethyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Cyclopropylmethyl)amino]butan-2-ol
- 4-[(1-Cyclopropylpropyl)amino]butan-2-ol
- 4-[(1-Cyclopropylbutyl)amino]butan-2-ol
Uniqueness
4-[(1-Cyclopropylethyl)amino]butan-2-ol is unique due to its specific cyclopropyl ethyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(1-cyclopropylethylamino)butan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-7(11)5-6-10-8(2)9-3-4-9/h7-11H,3-6H2,1-2H3 |
InChI Key |
CYCCURNXULAZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
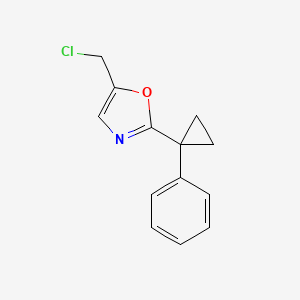
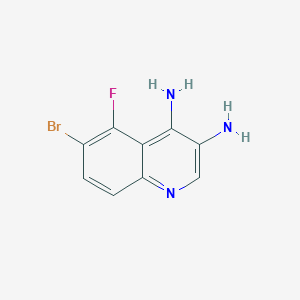
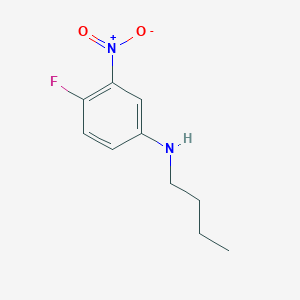
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
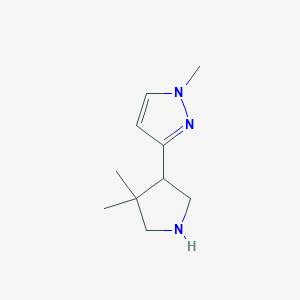
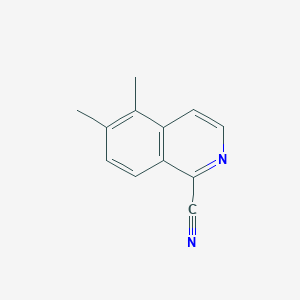
![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)

![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
![3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13222011.png)
